Ketosteril

Description

Properties

CAS No. |

68934-50-9 |

|---|---|

Molecular Formula |

C31H46O15S |

Molecular Weight |

690.8 g/mol |

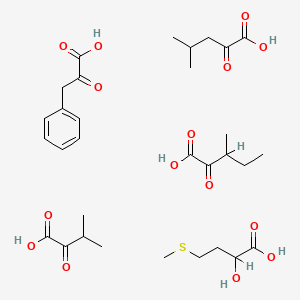

IUPAC Name |

2-hydroxy-4-methylsulfanylbutanoic acid;3-methyl-2-oxobutanoic acid;3-methyl-2-oxopentanoic acid;4-methyl-2-oxopentanoic acid;2-oxo-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H8O3.2C6H10O3.C5H10O3S.C5H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7;1-4(2)3-5(7)6(8)9;1-3-4(2)5(7)6(8)9;1-9-3-2-4(6)5(7)8;1-3(2)4(6)5(7)8/h1-5H,6H2,(H,11,12);2*4H,3H2,1-2H3,(H,8,9);4,6H,2-3H2,1H3,(H,7,8);3H,1-2H3,(H,7,8) |

InChI Key |

GYVADCQLHHMYLW-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C(=O)O.CC(C)CC(=O)C(=O)O.CC(C)C(=O)C(=O)O.CSCCC(C(=O)O)O.C1=CC=C(C=C1)CC(=O)C(=O)O |

Canonical SMILES |

CCC(C)C(=O)C(=O)O.CC(C)CC(=O)C(=O)O.CC(C)C(=O)C(=O)O.CSCCC(C(=O)O)O.C1=CC=C(C=C1)CC(=O)C(=O)O |

Synonyms |

ketosteril |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Alpha-Ketoanalogues in Chronic Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function. A key therapeutic strategy in managing CKD, particularly in pre-dialysis stages, involves the administration of alpha-ketoanalogues of essential amino acids, commercially known as Ketosteril. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound in mitigating the progression of CKD. By supplying nitrogen-free precursors of essential amino acids, this compound facilitates a reduction in nitrogenous waste products, alleviates the metabolic burden on compromised kidneys, and addresses several key pathological processes associated with CKD, including the accumulation of uremic toxins, oxidative stress, inflammation, and protein-energy wasting. This document synthesizes quantitative data from clinical studies, details experimental protocols, and provides visual representations of the core biological pathways and experimental workflows.

Introduction

The management of Chronic Kidney Disease (CKD) is a significant global health challenge. As kidney function declines, the accumulation of metabolic waste products, particularly nitrogenous compounds derived from protein metabolism, contributes to a toxic uremic state and accelerates the progression to end-stage renal disease (ESRD). Nutritional management, primarily through a low-protein diet (LPD), is a cornerstone of conservative CKD therapy. However, strict protein restriction carries the risk of protein-energy wasting (PEW), a condition associated with increased morbidity and mortality[1][2][3].

Alpha-ketoanalogues of essential amino acids, such as those found in this compound, offer a therapeutic solution to this dilemma. By providing the carbon skeletons of essential amino acids without the amino group, these compounds can be transaminated within the body to form the corresponding essential amino acids, thereby fulfilling nutritional requirements while minimizing the net nitrogen intake[4][5][6][7][8]. This unique mechanism of action forms the basis of its renoprotective effects.

Core Mechanism of Action: Nitrogen Metabolism

The primary mechanism of this compound revolves around the principle of transamination . The alpha-ketoanalogues, once absorbed, serve as acceptors of amino groups from non-essential amino acids, a reaction catalyzed by aminotransferases. This process converts the ketoanalogues into their corresponding essential amino acids, which can then be utilized for protein synthesis and other metabolic functions[9][10].

This intricate process is visualized in the following signaling pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of a keto acid supplement on the course of chronic renal failure and nutritional parameters in predialysis patients and patients on regular hemodialysis therapy: the Hungarian this compound Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. amberlife.net [amberlife.net]

- 8. droracle.ai [droracle.ai]

- 9. New methods and technologies for measuring uremic toxins and quantifying dialysis adequacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

The Role of Keto-analogues of Essential Amino Acids in Nitrogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of keto-analogues of essential amino acids (KAs) in nitrogen metabolism, with a particular focus on their application in the management of chronic kidney disease (CKD). It elucidates the biochemical pathways through which KAs are utilized, their impact on key metabolic parameters, and the experimental methodologies employed to investigate their efficacy. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of nephrology, nutrition, and metabolic disorders.

Introduction

Nitrogen homeostasis is a critical physiological process that is often disrupted in pathological states, most notably in chronic kidney disease. The accumulation of nitrogenous waste products, a hallmark of CKD, contributes significantly to the uremic syndrome and disease progression. Nutritional management, primarily through the restriction of dietary protein, is a cornerstone of CKD therapy. However, very-low-protein diets (VLPDs) carry the inherent risk of protein-energy wasting and essential amino acid deficiencies.

Keto-analogues of essential amino acids have emerged as a therapeutic strategy to mitigate the risks associated with VLPDs while still conferring the benefits of reduced nitrogen intake.[1][2] These nitrogen-free carbon skeletons of essential amino acids can be transaminated in the body to their corresponding amino acids, thereby providing essential nutrients without contributing to the nitrogen load.[3][4] This guide will explore the intricate mechanisms of KA metabolism, present quantitative data on their effects, detail relevant experimental protocols, and provide visual representations of the key pathways and processes.

Biochemical Mechanisms of Keto-analogue Utilization

The therapeutic effect of KAs hinges on their ability to be converted into essential amino acids through the process of transamination. This biochemical reaction involves the transfer of an amino group from a donor molecule, typically another amino acid, to the keto-acid.

Transamination of Branched-Chain Keto-Acids

The branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – and their corresponding keto-analogues (α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate, respectively) play a crucial role in protein metabolism, particularly in muscle tissue. The transamination of branched-chain keto-acids (BCKAs) is a reversible reaction catalyzed by branched-chain aminotransferases (BCATs).[5] There are two main isoforms of this enzyme: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[5]

The overall reaction can be summarized as follows:

BCKA + Glutamate ⇌ BCAA + α-ketoglutarate

This process not only generates essential amino acids for protein synthesis but also consumes glutamate, a key nitrogen carrier, thereby contributing to the reduction of the total nitrogen pool.

Signaling Pathway for Keto-analogue Transamination

The following diagram illustrates the transamination of a generic branched-chain keto-acid into its corresponding amino acid, highlighting the key enzyme and co-factors involved.

Caption: Transamination of a branched-chain keto-acid in the mitochondrial matrix.

Quantitative Effects on Nitrogen Metabolism

The administration of keto-analogues in conjunction with a very-low-protein diet has been shown to have significant effects on various parameters of nitrogen metabolism. The following tables summarize key quantitative data from clinical studies.

Table 1: Composition of a Commonly Used Keto-analogue Supplement

| Component | Amount per Tablet (mg) |

| Ca-Keto-dl-isoleucine | 67 |

| Ca-Ketoleucine | 101 |

| Ca-Ketophenylalanine | 68 |

| Ca-Ketovaline | 86 |

| Ca-Hydroxy-dl-methionine | 59 |

| L-Lysine monoacetate | 105 |

| L-Threonine | 53 |

| L-Tryptophan | 23 |

| L-Histidine | 38 |

| L-Tyrosine | 30 |

| Source: Adapted from various clinical trial publications.[6] |

Table 2: Effects of Keto-analogue Supplementation on Nitrogen Metabolism in CKD Patients

| Parameter | Study Population | Intervention | Duration | Results | Reference |

| Blood Urea Nitrogen (BUN) | Pre-dialysis CKD patients | VLPD (0.3 g/kg/day) + KAs | 6 months | Significant decrease from baseline | [2] |

| Serum Creatinine | Pre-dialysis CKD patients | VLPD (0.3 g/kg/day) + KAs | 6 months | Slight decrease from baseline | [2] |

| Nitrogen Balance | Uremic patients | 18 g protein diet + KAs | ~7 weeks | Improved nitrogen balance, becoming positive in 3/5 patients | [7] |

| Urea Nitrogen Appearance | Severe chronic uremia | Low-protein diet + KAs | 15-18 days | Withdrawing KAs increased urea nitrogen appearance by 1.55 g/day | [8] |

Experimental Protocols

The investigation of the effects of keto-analogues on nitrogen metabolism relies on a variety of specialized experimental protocols. This section provides detailed methodologies for key experiments.

Nitrogen Balance Study

Objective: To determine the net change in total body protein by quantifying nitrogen intake and nitrogen loss.

Protocol:

-

Dietary Control: Participants are placed on a strictly controlled diet with a known protein (and therefore nitrogen) content for an adaptation period of at least 5-7 days, followed by the experimental period.

-

Nitrogen Intake Calculation:

-

Record all food and fluid intake for each 24-hour period.

-

Analyze duplicate portions of the daily diet for total nitrogen content using the Kjeldahl method or calculate based on food composition tables.

-

Nitrogen Intake ( g/day ) = Protein Intake ( g/day ) / 6.25.[9]

-

-

Nitrogen Output Collection:

-

Urine: Collect all urine produced over each 24-hour period. Measure the total volume and analyze an aliquot for total nitrogen or urea nitrogen concentration.

-

Feces: Collect all feces produced during the study period. Homogenize the entire collection and analyze a sample for total nitrogen content.

-

Insensible Losses: Account for nitrogen lost through sweat, skin, and respiration. This is often estimated as a constant (e.g., 4 g/day ) for adults in a controlled environment.[9]

-

-

Nitrogen Balance Calculation:

-

Nitrogen Balance ( g/day ) = Nitrogen Intake ( g/day ) - (Urinary Nitrogen ( g/day ) + Fecal Nitrogen ( g/day ) + Insensible Nitrogen Losses ( g/day )).[9]

-

Measurement of Urea Nitrogen Appearance using [¹⁴C]urea

Objective: To quantify the rate of urea synthesis, which reflects whole-body protein catabolism.

Protocol:

-

Isotope Administration: A tracer dose of [¹⁴C]urea is administered intravenously to the subject.

-

Urea Space Determination:

-

The volume of distribution of urea (urea space) is determined by measuring the dilution of the [¹⁴C]urea tracer in the body water after a period of equilibration.

-

-

Sample Collection:

-

Blood samples are collected at timed intervals to measure the concentration of urea and the specific activity of [¹⁴C]urea in plasma.

-

All urine is collected throughout the study period to measure the total amount of urea and [¹⁴C]urea excreted.

-

-

Urea Nitrogen Appearance Calculation:

In Vitro Protein Synthesis Assay in Muscle Tissue

Objective: To assess the direct effect of keto-analogues on the rate of protein synthesis in skeletal muscle.

Protocol:

-

Muscle Biopsy: A small sample of muscle tissue is obtained from the subject under local anesthesia.

-

Ribosome Isolation:

-

The muscle tissue is homogenized in a buffer solution.

-

Ribosomes are isolated from the homogenate by differential centrifugation, often involving ultracentrifugation through a sucrose cushion to pellet the ribosomes.

-

-

In Vitro Translation:

-

The isolated ribosomes are incubated in a cell-free medium containing:

-

A radiolabeled amino acid (e.g., [³H]leucine).

-

An energy source (ATP and GTP).

-

Other necessary components for protein synthesis (e.g., tRNAs, aminoacyl-tRNA synthetases).

-

The experimental condition will include the addition of a keto-acid/amino acid mixture.

-

-

-

Measurement of Protein Synthesis:

-

After a defined incubation period, the reaction is stopped, and the proteins are precipitated.

-

The amount of radiolabeled amino acid incorporated into the newly synthesized proteins is measured using a scintillation counter.

-

The rate of protein synthesis is expressed as the amount of radioactivity incorporated per unit of ribosomes per unit of time.[10]

-

Quantification of Keto-analogues in Biological Samples by HPLC-MS/MS

Objective: To accurately measure the concentration of keto-analogues in plasma and urine to study their pharmacokinetics and metabolism.

Protocol:

-

Sample Preparation:

-

Plasma/Serum: Proteins are precipitated from the sample using a solvent like methanol or acetonitrile. The supernatant is collected.

-

Urine: The sample may be diluted and filtered before analysis.

-

-

Derivatization (Optional but common):

-

Keto-acids are often derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is O-benzylhydroxylamine.

-

-

Chromatographic Separation:

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.

-

The keto-acid derivatives are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).[11]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS).

-

The keto-acid derivatives are ionized (e.g., by electrospray ionization) and detected based on their specific mass-to-charge ratio (m/z).

-

Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.[11]

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a clinical study investigating the effects of keto-analogues on nitrogen metabolism.

Caption: A typical experimental workflow for a clinical study on keto-analogues.

Conclusion

Keto-analogues of essential amino acids represent a sophisticated nutritional therapy that can significantly impact nitrogen metabolism. By providing the carbon skeletons of essential amino acids, they enable the synthesis of these vital nutrients while simultaneously reducing the overall nitrogen burden on the body. This technical guide has provided a comprehensive overview of the biochemical mechanisms, quantitative effects, and experimental methodologies related to the study of KAs. The presented data and protocols offer a valuable resource for researchers and clinicians seeking to further understand and utilize this therapeutic approach in the management of conditions characterized by disordered nitrogen metabolism. Further research is warranted to optimize KA formulations and to explore their full therapeutic potential in a broader range of clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Diet Supplementation with Ketoanalogues, Inulin, and Calcium Citrate in Chronic Kidney Disease: A Retrospective Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Transamination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic studies with keto acids in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Protein synthesis in skeletal muscle of uremic patients: effect of low-protein diet and supplementation with ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Ketosteril Supplementation: A Deep Dive into its Biochemical Impact on Chronic Kidney Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ketosteril, a nutritional supplement containing a combination of essential amino acids and their nitrogen-free ketoanalogues, plays a significant role in the conservative management of chronic kidney disease (CKD). Administered in conjunction with a very-low-protein diet (VLPD), this compound aims to mitigate the adverse effects of impaired renal function, primarily by reducing the burden of nitrogenous waste products. This technical guide provides a comprehensive overview of the core biochemical pathways affected by this compound supplementation, supported by quantitative data from clinical studies, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Nitrogen Scavenging and Urea Cycle Modulation

The fundamental principle behind this compound's efficacy lies in the biochemical process of transamination . The ketoanalogues of essential amino acids, being devoid of an amino group, act as precursors that can be converted into their corresponding essential amino acids within the body. This conversion is catalyzed by aminotransferases, which are pyridoxal phosphate (PLP)-dependent enzymes. These enzymes transfer an amino group from non-essential amino acids to the ketoanalogues.[1][2]

This process offers a dual benefit in the context of CKD:

-

Provision of Essential Amino Acids: It ensures the patient's nutritional requirements for essential amino acids are met, thereby preventing protein-energy wasting, a common complication in CKD patients on protein-restricted diets.[3]

-

Reduction of Nitrogen Load: By utilizing surplus amino groups from non-essential amino acids for the synthesis of essential amino acids, the formation of urea, the primary nitrogenous waste product, is significantly decreased.[3][4][5] This alleviates the excretory burden on the compromised kidneys.

The overall impact is a reduction in the accumulation of uremic toxins derived from protein metabolism.[3][5]

Quantitative Effects on Key Biochemical Markers

Multiple clinical studies have quantified the impact of this compound supplementation on crucial biochemical parameters in CKD patients. The following tables summarize these findings, providing a clear comparison of the effects observed.

Table 1: Impact of this compound on Renal Function and Nitrogenous Waste Products

| Parameter | Baseline (Control/Pre-treatment) | Post-treatment with this compound + LPD/VLPD | Percentage Change/Mean Difference | Study Reference(s) |

| eGFR (mL/min/1.73m²) | Variable across studies | Slower decline compared to control | - | [6][7] |

| Serum Creatinine (mg/dL) | Variable across studies | Tended to decrease or stabilize | - | [7] |

| Blood Urea Nitrogen (BUN) (mg/dL) | Variable across studies | Significant decrease | Mean Difference: 26.89 | [3] |

LPD: Low-Protein Diet; VLPD: Very-Low-Protein Diet

Table 2: Influence of this compound on Mineral and Bone Disorder Markers

| Parameter | Baseline (Control/Pre-treatment) | Post-treatment with this compound + LPD/VLPD | Percentage Change/Mean Difference | Study Reference(s) |

| Serum Phosphate (mg/dL) | Elevated | Significant decrease | Mean Difference: 0.26 | [3] |

| Serum Calcium (mg/dL) | Often low or normal | Significant increase | - | [3][4] |

| Parathyroid Hormone (PTH) (pg/mL) | Elevated | Significant decrease in patients with eGFR < 18 mL/min/1.73 m² | - | [3] |

| Serum Bicarbonate (mEq/L) | Often low | Higher levels observed | - | [4] |

Impact on Gut Microbiota and Uremic Toxin Generation

Recent research has highlighted the role of the gut microbiota in the production of uremic toxins. Two of the most well-studied gut-derived uremic toxins are indoxyl sulfate (IS) and p-cresyl sulfate (pCS) , which are products of tryptophan and tyrosine/phenylalanine metabolism by intestinal bacteria, respectively.[8] These toxins are associated with the progression of CKD and cardiovascular complications.

This compound supplementation, particularly in combination with a VLPD, has been shown to modulate the gut microbiota and reduce the serum levels of these harmful toxins.

Table 3: Effect of Ketoanalogue-Supplemented Diets on Uremic Toxins

| Uremic Toxin | Diet | Reduction in Serum Levels | Study Reference(s) |

| Indoxyl Sulfate (IS) | VLPD + Ketoanalogues | 37% reduction after 1 week | [1][9] |

| Indoxyl Sulfate (IS) | LPD + Ketoanalogues | Significant decrease after 6 months | [6] |

| p-Cresyl Sulfate (pCS) | LPD + Ketoanalogues | Decrease observed | [6] |

The reduction in protein intake is a primary driver of the decreased production of these toxins. However, ketoanalogue supplementation appears to have an additional beneficial effect, potentially by altering the composition and metabolic activity of the gut microbiome.[10][11]

Detailed Experimental Protocols

The findings presented in this guide are based on rigorous clinical investigations. Below are generalized methodologies representative of the key experiments cited.

1. Clinical Trial on Biochemical Markers in CKD Patients

-

Study Design: Randomized controlled trials (RCTs) are commonly employed, often with a crossover design.[1] Patients are typically randomized to receive either a low-protein diet (LPD) or a very-low-protein diet (VLPD) supplemented with this compound.

-

Participant Population: Patients with diagnosed CKD, typically in stages 3-5 (pre-dialysis), are recruited.[7] Exclusion criteria often include active infections, malignancies, and severe malnutrition.

-

Intervention:

-

Diet: A standardized LPD (e.g., 0.6 g/kg/day) or VLPD (e.g., 0.3-0.4 g/kg/day) is prescribed and monitored by a renal dietitian.

-

Supplementation: this compound is administered orally, with the dosage typically based on body weight (e.g., 1 tablet per 5 kg body weight per day, divided into three doses with meals).

-

-

Data Collection: Blood and urine samples are collected at baseline and at specified intervals throughout the study period (e.g., weekly, monthly, or at 6 and 12 months).

-

Analytical Methods:

-

Serum Creatinine, BUN, Calcium, Phosphate: Standard automated biochemical analyzers are used, often employing colorimetric or enzymatic assays.[7]

-

eGFR: Calculated using standard equations such as the CKD-EPI formula.

-

PTH: Measured using immunoassays (e.g., ELISA).

-

2. Quantification of Uremic Toxins

-

Sample Preparation: Serum or plasma samples are deproteinized, typically using organic solvents like methanol or acetonitrile, to release the protein-bound toxins.

-

Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the accurate quantification of indoxyl sulfate and p-cresyl sulfate. This method offers high sensitivity and specificity.

-

Chromatography: Reversed-phase C18 columns are commonly used to separate the toxins.

-

Mass Spectrometry: The toxins are ionized (usually by electrospray ionization) and detected based on their specific mass-to-charge ratios.

Conclusion

This compound supplementation, as an adjunct to a protein-restricted diet, exerts its beneficial effects on multiple biochemical pathways that are dysregulated in chronic kidney disease. Its primary mechanism of action, the transamination of ketoanalogues, effectively reduces the nitrogenous waste load on the kidneys while preventing malnutrition. Furthermore, emerging evidence strongly suggests a positive impact on mineral metabolism and a reduction in the production of gut-derived uremic toxins. The quantitative data from numerous clinical studies underscore the potential of this compound to slow the progression of CKD and improve the metabolic profile of patients. For researchers and drug development professionals, a thorough understanding of these biochemical underpinnings is crucial for the design of future studies and the development of novel therapeutic strategies for the management of CKD.

References

- 1. karger.com [karger.com]

- 2. Ketoanalogues Supplemental Low Protein Diet Safely Decreases Short-Term Risk of Dialysis among CKD Stage 4 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Low protein diet and this compound in predialysis patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Very low protein diet reduces indoxyl sulfate levels in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ketoanalogs’ Effects on Intestinal Microbiota Modulation and Uremic Toxins Serum Levels in Chronic Kidney Disease (Medika2 Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ketoanalogs' Effects on Intestinal Microbiota Modulation and Uremic Toxins Serum Levels in Chronic Kidney Disease (Medika2 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

The Ameliorative Effect of Ketosteril on Uremic Toxin Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Kidney Disease (CKD) is characterized by the progressive accumulation of uremic toxins, which significantly contributes to the morbidity and mortality associated with the disease. A key strategy in the conservative management of CKD is the reduction of these toxins. Ketosteril, a preparation of ketoanalogues and essential amino acids, in conjunction with a very-low-protein diet (VLPD), has emerged as a cornerstone of this therapeutic approach. This technical guide provides an in-depth analysis of the core mechanisms by which this compound mitigates the generation of uremic toxins. It details the biochemical pathways, summarizes quantitative clinical data, outlines relevant experimental protocols, and visualizes the intricate signaling cascades involved.

Mechanism of Action: The Dual Benefit of this compound

This compound's primary mechanism revolves around the concept of "nitrogen recycling." In the context of a VLPD, the administration of nitrogen-free ketoanalogues provides the carbon skeletons of essential amino acids. These ketoanalogues are then transaminated in the body, utilizing nitrogen from non-essential amino acids, thereby converting them into their respective essential amino acids. This process has a dual benefit: it fulfills the body's requirement for essential amino acids, preventing malnutrition, and it reduces the overall nitrogen load that would otherwise be converted into urea and other uremic toxins.[1]

By providing a substrate for the synthesis of essential amino acids without contributing additional nitrogen, this compound helps to lower the concentration of urea in the blood. This reduction in the systemic urea pool is believed to have a downstream effect on the gut microbiome, a primary site of uremic toxin production. The uremic milieu, rich in urea, is known to favor the growth of proteolytic bacteria that produce precursors to potent uremic toxins such as indoxyl sulfate (IS) and p-cresyl sulfate (pCS).[2] By lowering urea levels, this compound, in combination with a VLPD, helps to modulate the gut microbiota, shifting it towards a less toxigenic profile.[2][3][4][5]

Quantitative Impact on Uremic Toxin Levels and Gut Microbiota

Multiple clinical studies have demonstrated the efficacy of a this compound-supplemented very-low-protein diet in reducing the serum levels of key uremic toxins and favorably altering the gut microbiota composition.

Reduction in Serum Uremic Toxins

| Uremic Toxin | Intervention | Patient Population | Duration | Result | Reference |

| Total Indoxyl Sulfate (TIS) | LPD + this compound | CKD Stage 3b-4 | 6 months | Significant decrease (p < 0.05) | [6][7] |

| Free Indoxyl Sulfate (FIS) | LPD + this compound | CKD Stage 3b-4 | 6 months | Significant decrease (p < 0.05) | [6][7] |

| Total p-Cresyl Sulfate (TPCS) | VLPD + this compound | CKD Stage 3B-4 | 6 months | Significant reduction compared to a free diet | [2][3] |

| Free p-Cresyl Sulfate (FPCS) | VLPD + this compound | CKD Stage 3B-4 | 6 months | Significant reduction compared to a free diet | [2][3] |

| Serum Urea | LPD + this compound | Stable II and III stage CKD | Not specified | Tended to decrease | [1] |

Modulation of Gut Microbiota

| Bacterial Family | Intervention | Patient Population | Duration | Change in Relative Abundance | Reference |

| Clostridiaceae | MD + this compound | CKD Stage 3B-4 | 6 months | Decrease | [3] |

| Methanobacteriaceae | MD + this compound | CKD Stage 3B-4 | 6 months | Decrease | [3] |

| Prevotellaceae | MD + this compound | CKD Stage 3B-4 | 6 months | Decrease | [3] |

| Lactobacillaceae | MD + this compound | CKD Stage 3B-4 | 6 months | Decrease | [3] |

| Bacteroidaceae | MD + this compound | CKD Stage 3B-4 | 6 months | Increase | [3] |

| Lachnospiraceae | MD + this compound | CKD Stage 3B-4 | 6 months | Increase | [3] |

LPD: Low-Protein Diet; VLPD: Very-Low-Protein Diet; MD: Mediterranean Diet; CKD: Chronic Kidney Disease

Experimental Protocols

Quantification of Serum Uremic Toxins (Indoxyl Sulfate and p-Cresyl Sulfate)

This protocol is a synthesis of methodologies described in the cited literature.[8][9][10][11][12]

Objective: To accurately measure the total and free concentrations of indoxyl sulfate and p-cresyl sulfate in serum samples from CKD patients.

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation:

-

Serum samples are thawed on ice.

-

For total uremic toxin measurement, proteins are precipitated by adding acetonitrile (containing stable isotope-labeled internal standards of IS and pCS) to the serum sample at a 1:4 ratio.

-

The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

The supernatant is collected, diluted with an appropriate mobile phase, and transferred to autosampler vials for analysis.

-

For free uremic toxin measurement, an ultrafiltration step is performed prior to protein precipitation to separate the protein-bound fraction.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 × 100 mm, 1.7 µm) is typically used.[8]

-

Mobile Phase: A gradient or isocratic elution is employed using a combination of an aqueous solvent (e.g., 10 mM ammonium formate in water, pH 4.3) and an organic solvent (e.g., acetonitrile).[8]

-

Column Temperature: Maintained at a constant temperature, for example, 35°C.[8]

Mass Spectrometry Conditions:

-

Ionization: Heated electrospray ionization (HESI) in negative ion mode is commonly used.

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification. The mass transitions for the parent and daughter ions of IS, pCS, and their respective internal standards are monitored.

-

Calibration: Standard curves are generated using known concentrations of IS and pCS, and the analyte concentrations in the samples are calculated based on the ion ratios of the analyte to the internal standard.

Workflow for Uremic Toxin Quantification:

Caption: Workflow for Uremic Toxin Quantification by UPLC-MS/MS.

Analysis of Gut Microbiota Composition

This protocol is a generalized workflow based on methodologies from relevant studies.[2][3][4]

Objective: To characterize the composition of the gut microbiota in CKD patients undergoing dietary interventions.

Methodology: 16S rRNA gene sequencing.

Sample Collection and Storage:

-

Fecal samples are collected from patients at baseline and after the intervention period.

-

Samples are immediately frozen and stored at -80°C until analysis.

DNA Extraction:

-

Bacterial DNA is extracted from the fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

-

The quality and quantity of the extracted DNA are assessed using a spectrophotometer (e.g., NanoDrop) and fluorometry (e.g., Qubit).

16S rRNA Gene Amplification and Sequencing:

-

The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR using specific primers.

-

The amplicons are purified and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

Bioinformatic Analysis:

-

The raw sequencing reads are processed to remove low-quality reads and chimeras.

-

The processed sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).

-

Taxonomic assignment is performed by comparing the OTU/ASV sequences to a reference database (e.g., Greengenes, SILVA).

-

The relative abundance of different bacterial taxa (phylum, family, genus) is calculated for each sample.

-

Statistical analyses are performed to compare the microbial composition between different intervention groups and time points.

Signaling Pathways in Uremic Toxicity

Uremic toxins, particularly indoxyl sulfate and p-cresyl sulfate, exert their detrimental effects through the activation of various intracellular signaling pathways, leading to inflammation, oxidative stress, and fibrosis in multiple organ systems.

Indoxyl Sulfate-Mediated Cellular Stress and Inflammation

Indoxyl sulfate is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS).[13] This surge in ROS can activate several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38 MAPK and p44/42 MAPK) and the Nuclear Factor-kappa B (NF-κB) pathway.[13] Activation of these pathways leads to the upregulation of pro-inflammatory and pro-fibrotic genes, contributing to the progression of renal and cardiovascular damage.

Caption: Indoxyl Sulfate Signaling Cascade.

Generation of Gut-Derived Uremic Toxins and this compound's Point of Intervention

Dietary proteins are metabolized by the gut microbiota into precursors of uremic toxins. For instance, tryptophan is converted to indole, and tyrosine is converted to p-cresol. These precursors are absorbed into the bloodstream and transported to the liver, where they are metabolized into indoxyl sulfate and p-cresyl sulfate, respectively. A very-low-protein diet supplemented with this compound reduces the initial substrate (dietary protein) for this process, thereby decreasing the generation of these toxins.

Caption: this compound's Intervention in Uremic Toxin Generation.

Conclusion

This compound, when used as an adjunct to a very-low-protein diet, represents a potent therapeutic strategy for mitigating the generation of uremic toxins in patients with chronic kidney disease. Its mechanism of action, centered on nitrogen recycling and modulation of the gut microbiome, is supported by a growing body of clinical evidence. The quantitative data clearly demonstrate a significant reduction in key uremic toxins, such as indoxyl sulfate and p-cresyl sulfate, and a favorable shift in the gut microbial landscape. The detailed experimental protocols provided herein offer a standardized framework for future research in this area. Furthermore, the elucidation of the signaling pathways involved in uremic toxicity underscores the importance of interventions like this compound in preventing the downstream cellular damage that drives the progression of CKD and its associated comorbidities. This guide provides a comprehensive technical resource for researchers and clinicians working to advance the management of chronic kidney disease.

References

- 1. Low protein diet and this compound in predialysis patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketoanalogs’ Effects on Intestinal Microbiota Modulation and Uremic Toxins Serum Levels in Chronic Kidney Disease (Medika2 Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketoanalogs' Effects on Intestinal Microbiota Modulation and Uremic Toxins Serum Levels in Chronic Kidney Disease (Medika2 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the Gut Microbiota in Kidney Disease: The Future in Renal Nutrition and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Low Protein Diet Supplemented with Ketoanalogs on Endothelial Function and Protein-Bound Uremic Toxins in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a UHPLC-MS/MS method for measurement of a gut-derived uremic toxin panel in human serum: An application in patients with kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. p‐cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI Insight - Indoxyl sulfate reduces Ito,f by activating ROS/MAPK and NF-κB signaling pathways [insight.jci.org]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Ketosteril Components

Abstract

Ketosteril is a therapeutic agent used in the conservative management of chronic kidney disease, designed to supply essential amino acids while minimizing the net intake of nitrogen. Its formulation comprises a mixture of essential amino acids and their nitrogen-free analogues—primarily α-keto and α-hydroxy acids. This technical guide provides a comprehensive overview of the cellular mechanisms governing the uptake and subsequent metabolic fate of these components. We detail the specific membrane transporters involved, present available kinetic data for uptake, describe the core metabolic pathways including transamination and oxidative decarboxylation, and explore the significant roles these molecules play in cellular signaling, notably the mTORC1 and HIF1α pathways. Furthermore, this guide furnishes detailed experimental protocols for the quantitative analysis of cellular uptake and intracellular metabolite concentrations, supplemented by workflow visualizations, to aid researchers in the functional investigation of these compounds.

Introduction

The management of protein metabolism is a cornerstone of therapy for chronic kidney disease (CKD). This compound provides a unique therapeutic strategy by delivering the carbon skeletons of essential amino acids as α-ketoanalogues and one α-hydroxyanalogue, alongside a complement of essential amino acids. Upon absorption, the keto- and hydroxy-analogues are transaminated by drawing nitrogen from non-essential amino acids, thereby converting into essential amino acids and reducing the formation of urea.[1] This process not only recycles nitrogen but also mitigates the accumulation of uremic toxins.[1] Understanding the cellular transport and metabolic conversion of each component is critical for optimizing therapeutic strategies and developing next-generation interventions. This guide delves into the molecular machinery responsible for the cellular uptake and metabolism of this compound's constituents.

The components of a standard this compound tablet are as follows:[1][2][3][4]

-

Ketoanalogues (Calcium Salts):

-

(RS)-3-methyl-2-oxovaleric acid (keto-isoleucine): 67 mg

-

4-methyl-2-oxovaleric acid (keto-leucine): 101 mg

-

2-oxo-3-phenylpropionic acid (keto-phenylalanine): 68 mg

-

3-methyl-2-oxobutyric acid (keto-valine): 86 mg

-

-

Hydroxyanalogue (Calcium Salt):

-

(RS)-2-hydroxy-4-methylthio-butyric acid (hydroxy-methionine): 59 mg

-

-

Essential Amino Acids:

-

L-lysine acetate (providing 75 mg L-lysine): 105 mg

-

L-threonine: 53 mg

-

L-tryptophan: 23 mg

-

L-histidine: 38 mg

-

L-tyrosine: 30 mg

-

Cellular Uptake Mechanisms and Kinetics

The entry of this compound components into the cell is a critical, carrier-mediated first step. Amino acids and their analogues utilize distinct families of solute carrier (SLC) transporters.

Uptake of Essential Amino Acids

The essential amino acids in this compound are transported into cells by various amino acid transporter systems with overlapping specificities.

-

L-Lysine and L-Histidine: As cationic amino acids, their transport is primarily mediated by the Cat- (Cationic Amino Acid Transporter) family (e.g., CAT1/SLC7A1). Additionally, the high-affinity peptide/histidine transporter 1 (PHT1/SLC15A4) plays a significant role in histidine uptake.[5][6]

-

L-Threonine: Transport occurs via multiple systems, including the sodium-dependent System A (for Alanine) and System ASC (for Alanine, Serine, Cysteine), and the sodium-independent System L (for large neutral amino acids).[7] In human fibroblasts, System ASC is the high-affinity route.[7]

-

L-Tryptophan and L-Tyrosine: These large, aromatic amino acids are predominantly transported by the L-type Amino Acid Transporter 1 (LAT1/SLC7A5), which functions as a sodium-independent exchanger of large neutral amino acids.[8][9]

Table 1: Quantitative Data on the Cellular Uptake of Essential Amino Acids

| Amino Acid | Transporter System(s) | Cell/Tissue Model | K | V | Reference(s) |

| L-Lysine | Cationic Amino Acid Transporters (CATs) | Hamster Jejunum (in vitro) | 2.1 mM (K | 1.8 µmol/g/min | [10] |

| L-Threonine | System ASC (high affinity) | Human Fibroblasts | 50 | - | |

| System A (low affinity) | Human Fibroblasts | 3000 | - | [7] | |

| L-Tryptophan | System L (LAT1) | Human Fibroblasts (high conc.) | 500 (approx.) | - | [9] |

| System L (LAT1) | Human Fibroblasts (low conc.) | 50 nM (approx.) | - | [9] | |

| T-system | Human Red Blood Cells | 1.55 mM | 0.145 mmol/L cell water/min | [11] | |

| L-Tyrosine | System L | Rat Brain Cerebral Cortex Slices | 1640 | 0.98 µmol/min/mL tissue water | [8] |

| L-Histidine | PHT1 (SLC15A4) | hPHT1-transfected MDCK cells | 16.3 ± 1.9 | - | [6] |

| PHT1 (SLC15A4) | rPHT1-expressing Xenopus oocytes | 17 | - | [12] |

Note: Km (Michaelis constant) and Vmax (maximal velocity) values are highly dependent on the specific cell type and experimental conditions. Kt refers to the transport constant.

Uptake of α-Keto and α-Hydroxy Analogues

The transport of α-ketoacids is less characterized than that of amino acids. Evidence suggests they utilize pathways distinct from amino acid transporters, primarily monocarboxylate transporters (MCTs).

-

Branched-Chain α-Ketoacids (BCKAs): Studies on α-ketoisocaproate (KIC), the keto-analogue of leucine, indicate transport via a proton-coupled monocarboxylate transporter (MCT) in rat cerebral cortical neurons.[3] This transport is inhibitable by other BCKAs and cinnamic acid derivatives.[3][13] However, in insulin-secreting cells, uptake appears to occur via passive diffusion of the undissociated acid.[14]

-

Transport Across the Blood-Brain Barrier (BBB): A specific, saturable carrier-mediated system has been identified for α-ketoacids at the BBB, which appears to be distinct from transporters for glucose, amino acids, or ketone bodies.[15] Notably, phenylpyruvate (keto-phenylalanine) did not appear to cross the BBB in this study.[15]

Table 2: Quantitative Data on the Cellular Uptake of α-Ketoanalogues

| Keto-analogue | Transport System(s) | Tissue Model | K | V | Reference(s) |

| α-Ketoisocaproate | MCT-like / Specific Carrier | Blood-Brain Barrier (Rat) | 0.60 | 73.3 | [15] |

| Specific Transporter | Rat Heart Mitochondria | 0.14 (K₀.₅ for exchange) | - | [13] | |

| α-Keto-γ-methiolbutyrate | Specific Carrier | Blood-Brain Barrier (Rat) | 0.33 | 30.2 | [15] |

Note: Data on the cellular uptake kinetics of α-ketoisovalerate, α-keto-β-methylvalerate, and phenylpyruvate into cultured mammalian cells are limited. K₀.₅ represents the concentration for half-maximal effect.

Intracellular Metabolism

Once inside the cell, the components of this compound are integrated into central metabolic pathways. The nitrogen-free analogues are converted to their corresponding essential amino acids, which can then be utilized for protein synthesis or other metabolic functions.

Metabolism of α-Ketoanalogues

The primary metabolic fate of the α-ketoanalogues of isoleucine, leucine, valine, and phenylalanine is a reversible transamination reaction to form the corresponding L-amino acid.

-

Transamination: This reaction is catalyzed by Branched-Chain Amino Acid Aminotransferases (BCATs). There are two main isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2.[9] These enzymes transfer an amino group from a donor, typically glutamate, to the α-ketoacid, producing the new amino acid and α-ketoglutarate.[8] The reaction follows a bi-bi ping-pong kinetic mechanism.[16]

-

Oxidative Decarboxylation: The reverse reaction, catabolism, involves the irreversible oxidative decarboxylation of the α-ketoacids. This is catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex, a rate-limiting enzyme in branched-chain amino acid catabolism.[9][17] This complex converts the BCKAs into their respective Acyl-CoA derivatives, which then enter the TCA cycle.[9]

Caption: Metabolic fate of α-ketoanalogues.

Metabolism of α-Hydroxyanalogue of Methionine

The conversion of DL-2-hydroxy-4-(methylthio)butanoic acid (HMTBA) to L-methionine is a stereospecific two-step process.[18]

-

Oxidation: The D- and L-isomers of HMTBA are oxidized by separate enzymes. L-HMB is a substrate for the peroxisomal L-2-hydroxy acid oxidase, while D-HMB is oxidized by the mitochondrial D-2-hydroxy acid dehydrogenase.[18] Both reactions yield the intermediate α-keto-analogue, 2-keto-4-(methylthio)butanoic acid (KMTB).

-

Transamination: KMTB is then transaminated by an aminotransferase (likely a BCAT) to form L-methionine.[19]

Caption: Metabolism of the α-hydroxyanalogue of methionine (HMTBA).

Role in Cellular Signaling

Beyond their role as metabolic substrates, components of this compound are active participants in cellular signaling networks that regulate growth, metabolism, and cellular stress responses.

Amino Acid Sensing and the mTORC1 Pathway

Amino acids are potent activators of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth and anabolism. The signaling cascade is spatially regulated at the lysosomal surface. In the presence of amino acids, the Rag GTPase heterodimer recruits mTORC1 to the lysosome, where it can be activated by the small GTPase Rheb. This activation leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, promoting protein synthesis and inhibiting autophagy.

Caption: Amino acid signaling to the mTORC1 pathway.

BCKAs as Signaling Molecules: The HIF1α Pathway

Recent research has uncovered a novel signaling role for branched-chain α-ketoacids (BCKAs). Under normal oxygen conditions (normoxia), BCKAs can activate Hypoxia-Inducible Factor 1α (HIF1α), a master regulator of cellular adaptation to low oxygen.[2][20][21][22] This occurs because BCKAs inhibit the activity of Prolyl Hydroxylase Domain-containing protein 2 (PHD2), the enzyme responsible for marking HIF1α for degradation.[21][22][23] Inhibition of PHD2 by BCKAs is mediated through two mechanisms: direct inhibition and through the generation of L-2-hydroxyglutarate (L2HG), another PHD2 inhibitor.[21][22] The stabilization of HIF1α under normoxic conditions can influence cellular metabolism, such as stimulating glycolysis, and promote a synthetic cellular phenotype.[20]

Caption: Aerobic activation of HIF1α signaling by BCKAs.

Experimental Protocols

Investigating the cellular effects of this compound components requires robust and reproducible methodologies. The following sections provide detailed protocols for key experiments.

Protocol 1: Cellular Uptake Assay Using Radiolabeled Substrates

This protocol describes a classic, highly sensitive method to quantify the uptake of an amino acid or keto-analogue into cultured cells.

Materials:

-

Adherent mammalian cells (e.g., HEK293, HeLa, Caco-2)

-

12-well tissue culture plates

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Radiolabeled substrate (e.g., L-[³H]-Lysine, [¹⁴C]-α-Ketoisocaproate)

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, 5 mM D-Glucose, pH 7.4)

-

Ice-cold 1x Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Protein assay kit (e.g., BCA)

Methodology:

-

Cell Seeding: Plate cells in 12-well plates at a density that ensures they reach ~90% confluency on the day of the experiment. Culture overnight at 37°C, 5% CO₂.

-

Preparation: On the day of the experiment, pre-warm KRH buffer to 37°C. Prepare a working solution of the radiolabeled substrate in KRH buffer at the desired final concentration (e.g., including a specific activity of 1-4 µCi/mL).

-

Washing: Aspirate the culture medium from the wells. Wash the cell monolayer twice with 1 mL of pre-warmed KRH buffer to remove residual medium.

-

Uptake Initiation: Aspirate the final wash. Add 0.5 mL of the radiolabeled substrate working solution to each well to start the uptake. Incubate at 37°C for a predetermined time (e.g., 2-5 minutes, within the linear range of uptake).

-

Uptake Termination: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold PBS.

-

Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for 20-30 minutes at room temperature to ensure complete lysis.

-

Quantification:

-

Transfer the cell lysate to a scintillation vial, add 4-5 mL of scintillation cocktail, and mix thoroughly.

-

Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

Use a small aliquot of the remaining lysate to determine the total protein concentration in each well using a BCA assay.

-

-

Data Analysis: Normalize the CPM values to the protein content (CPM/mg protein) or cell number. The uptake rate can be expressed as pmol/mg protein/min.

Caption: Experimental workflow for a radiolabeled uptake assay.

Protocol 2: LC-MS/MS Quantification of Intracellular Keto-Acids

This protocol provides a method for the sensitive and specific quantification of intracellular α-ketoacids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Cultured cells

-

6-well or 10 cm culture plates

-

Ice-cold PBS

-

Quenching/Extraction Solution: 80:20 Methanol:Water, pre-chilled to -80°C

-

Internal Standards (e.g., stable isotope-labeled keto-acids)

-

Cell scraper

-

High-speed refrigerated centrifuge

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Appropriate LC column (e.g., HSS T3)

Methodology:

-

Cell Culture: Grow cells to the desired confluency in appropriate culture plates.

-

Metabolism Quenching & Extraction:

-

Aspirate the culture medium rapidly.

-

Immediately wash the cells once with 10 mL of ice-cold PBS to remove extracellular contaminants.

-

Aspirate the PBS and instantly add 1 mL of -80°C Quenching/Extraction Solution to the plate. Add internal standards at this stage.

-

Place the plate on dry ice and use a cell scraper to detach the cells into the solution.

-

-

Sample Collection: Transfer the cell slurry into a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Vortex the tube vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation.

-

Clarification: Centrifuge the sample at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C.

-

Sample Preparation for LC-MS/MS: Carefully transfer the supernatant, which contains the metabolites, to a new tube or an LC vial. Avoid disturbing the protein pellet.

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the keto-acids using a suitable gradient on a reverse-phase column (e.g., Acquity UPLC HSS T3).[24]

-

Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Each keto-acid will have a specific precursor-product ion transition.

-

-

Data Analysis: Generate a standard curve using known concentrations of each keto-acid. Quantify the amount of each keto-acid in the sample by comparing its peak area ratio (analyte/internal standard) to the standard curve. Normalize the final concentration to the initial cell number or protein content.

Caption: Workflow for LC-MS/MS quantification of keto-acids.

Conclusion

The components of this compound engage with a sophisticated network of cellular machinery for their transport and metabolism. Essential amino acids are taken up by well-defined transporter families, while their keto- and hydroxy-analogues appear to utilize separate transport systems, such as MCTs, followed by rapid intracellular transamination to their respective amino acids. This conversion is central to the nitrogen-sparing effect of the therapy. Beyond this primary metabolic role, these molecules are not inert. They actively participate in key signaling pathways, with amino acids modulating the master growth regulator mTORC1 and branched-chain α-ketoacids unexpectedly activating the HIF1α pathway even under normoxic conditions. The technical protocols and pathway diagrams provided herein offer a robust framework for researchers to further dissect these mechanisms, paving the way for a deeper understanding of metabolic regulation and the development of more refined therapeutic strategies in nephrology and beyond.

References

- 1. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Branched-chain α-ketoacids aerobically activate HIF1α signalling in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transport of alpha-ketoisocaproate in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transport of alpha-ketoisocaproate in neuroblastoma NB-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A genetically encoded toolkit for tracking live-cell histidine dynamics in space and time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 10. Kinetics of uptake of lysine and lysyl-lysine by hamster jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of a mitochondrial transport system for branched chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Ketoisocaproate transport in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transport of alpha-keto analogues of amino acids across blood-brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 18. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells -Journal of Animal Science and Technology | Korea Science [koreascience.kr]

- 20. Branched chain α-ketoacids aerobically activate HIF1α signaling in vascular cells. | Broad Institute [broadinstitute.org]

- 21. researchgate.net [researchgate.net]

- 22. Branched chain α-ketoacids aerobically activate HIF1α signaling in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

The Impact of Ketosteril on Gut Microbiota Composition in Chronic Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Kidney Disease (CKD) is intrinsically linked to profound alterations in the gut microbiome, a condition known as gut dysbiosis. This dysbiosis contributes to the pathogenesis of CKD and its complications through the increased production of gut-derived uremic toxins, such as indoxyl sulfate (IS) and p-cresyl sulfate (PCS). Nutritional interventions are a cornerstone of CKD management, with a focus on reducing the metabolic burden on the kidneys. Ketosteril, a preparation of nitrogen-free ketoanalogues of essential amino acids, when combined with a very-low-protein diet (VLPD), has emerged as a key therapeutic strategy. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates the gut microbiota in CKD patients, summarizes the quantitative changes in microbial composition, details representative experimental protocols for studying these effects, and outlines the core signaling and logical pathways involved.

The Gut-Kidney Axis: A Vicious Cycle in CKD

The relationship between the gut and the kidneys is bidirectional. In CKD, the impaired excretion of nitrogenous waste products leads to a high concentration of urea in the gastrointestinal tract.[1] Gut microbial urease hydrolyzes this urea into ammonia, which increases the intestinal pH and disrupts the epithelial barrier integrity.[2] This altered gut environment promotes dysbiosis, characterized by a shift from beneficial saccharolytic (fiber-fermenting) bacteria to proteolytic (protein-fermenting) bacteria.[3][4]

These proteolytic bacteria ferment amino acids like tryptophan and tyrosine, producing precursors (indole and p-cresol) that are absorbed into the bloodstream, metabolized by the liver into IS and PCS, and accumulate as uremic toxins due to impaired renal clearance.[1][5] These toxins exert direct toxic effects on renal and cardiovascular tissues, further perpetuating a cycle of kidney damage, inflammation, and worsening dysbiosis.[1][6]

This compound's Intervention Mechanism

Supplementation with ketoanalogues (this compound) in conjunction with a VLPD is designed to break this cycle. The primary mechanism is the substantial reduction of dietary nitrogen intake.[1][7] By providing the carbon skeletons of essential amino acids, this compound allows for the synthesis of these amino acids in the body by transamination, utilizing nitrogen from urea, thus recycling a waste product while maintaining nutritional status.[7][8][9]

This reduction in dietary protein and nitrogen load starves the proteolytic bacteria of their primary substrate.[1] The metabolic activity of the gut microbiome shifts away from proteolytic fermentation and towards saccharolytic fermentation, which produces beneficial short-chain fatty acids (SCFAs) instead of uremic toxin precursors. This leads to a reduction in serum IS and PCS levels and helps restore the gut environment.[1][10]

Quantitative Impact on Gut Microbiota Composition

Clinical studies have quantified the changes in gut microbiota following treatment with this compound. The "Medika2 Study" provides key insights by comparing a Mediterranean diet (MD), a ketoanalogue-supplemented MD (MD+KA), and a ketoanalogue-supplemented very-low-protein diet (VLPD+KA). The most significant modulation occurred in the VLPD+KA group, underscoring the synergistic effect of severe protein restriction and ketoanalogue supplementation.[1][11]

| Bacterial Family | Change with KA Supplementation (MD+KA vs. MD) | Change with KA + VLPD | Putative Role/Significance | Reference |

| Bacteroidaceae | Increase | Significant Increase | Generally considered beneficial; involved in carbohydrate fermentation. | [11] |

| Lachnospiraceae | Increase | Significant Increase | Key producers of butyrate (a beneficial SCFA). | [4][11] |

| Clostridiaceae | Decrease | Significant Decrease | Contains proteolytic species involved in uremic toxin production. | [11] |

| Lactobacillaceae | Decrease | Significant Decrease | While often probiotic, some species can increase in the uremic state; this reduction suggests a normalization effect. | [4][11] |

| Prevotellaceae | Decrease | Significant Decrease | Often associated with protein and amino acid degradation pathways. | [4][11] |

| Methanobacteriaceae | Decrease | Not specified | Archaea involved in hydrogen metabolism; changes reflect a major shift in the gut environment. | [11] |

Note: Changes are relative to baseline or less intensive dietary regimens. The most profound effects are observed when this compound is combined with a very-low-protein diet.

Representative Experimental Protocol

This section outlines a representative methodology for a clinical trial designed to assess the impact of this compound on the gut microbiota in CKD patients, based on protocols from published studies.[12][13][14]

5.1 Study Design A randomized, controlled, crossover clinical trial is an effective design.[11] Participants are assigned to a sequence of dietary interventions (e.g., 1. Low-Protein Diet; 2. VLPD + this compound), with a washout period between phases.

5.2 Participant Recruitment

-

Inclusion Criteria: Adults with stable CKD Stage 3b-4, eGFR between 15-45 mL/min/1.73m².

-

Exclusion Criteria: Use of antibiotics or probiotics within the last 3 months, active gastrointestinal disease, severe malnutrition, or recent changes in renal replacement therapy status.

5.3 Intervention

-

Control Diet: Low-protein diet (LPD) of 0.6 g/kg/day.

-

Treatment Diet: Very-low-protein diet (VLPD) of 0.3 g/kg/day supplemented with this compound.

-

This compound Dosing: 1 tablet per 5 kg of ideal body weight per day, administered in divided doses with meals.[1]

-

Duration: Each dietary phase lasts for 6 months.

5.4 Sample Collection and Processing

-

Fecal Sample Collection: Patients collect fecal samples at baseline and at the end of each dietary phase using a stool collection kit. Samples are immediately frozen and transported to the laboratory on dry ice.

-

Storage: Samples are stored at -80°C until DNA extraction to preserve microbial DNA integrity.[14]

5.5 16S rRNA Gene Sequencing

-

DNA Extraction: Bacterial DNA is extracted from ~200 mg of fecal sample using a validated commercial kit (e.g., FastDNA SPIN Kit for Feces).[12]

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 341F/806R).[14] Barcodes are added to the primers for sample multiplexing.

-

Library Preparation & Sequencing: Amplicon libraries are purified, quantified, and sequenced on a high-throughput platform such as an Illumina MiSeq or NovaSeq.

5.6 Bioinformatic and Statistical Analysis

-

Data Preprocessing: Raw sequencing reads are demultiplexed. Low-quality reads and chimeras are removed using software like Trimmomatic and DADA2.[13][14]

-

Taxonomic Assignment: High-quality sequences are clustered into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) at 97% similarity.[14] Taxonomy is assigned using a reference database (e.g., SILVA, Greengenes).

-

Diversity Analysis:

-

Alpha diversity (within-sample richness and evenness) is calculated using indices like Chao1 and Shannon.

-

Beta diversity (between-sample compositional differences) is assessed using metrics like Bray-Curtis dissimilarity and visualized with Principal Coordinate Analysis (PCoA).[12]

-

-

Statistical Analysis: Differential abundance of specific taxa between intervention groups is determined using statistical tests like ANCOM, LEfSe, or Wilcoxon rank-sum test.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, as an adjunct to a very-low-protein diet, is a potent modulator of the gut microbiota in patients with CKD. By reducing the intestinal nitrogen load, this therapy curtails the proliferation of proteolytic bacteria responsible for generating uremic toxins. This leads to a measurable decrease in serum toxin levels and a shift towards a more balanced microbial community.[1][[“]] The primary driver of this microbial modulation appears to be the drastic reduction of protein intake, which is made nutritionally safe by the supplementation with ketoanalogues.[11]

For drug development professionals and researchers, this highlights the therapeutic potential of targeting the gut microbiome in CKD. Future research should focus on:

-

Long-term Efficacy: Conducting larger, multi-center randomized controlled trials to confirm these effects on a broader population and assess long-term clinical outcomes, such as the rate of CKD progression and cardiovascular events.[16]

-

Functional Metagenomics: Moving beyond 16S rRNA profiling to shotgun metagenomics and metabolomics to better understand the functional shifts in microbial gene expression and metabolite production.

-

Personalized Nutrition: Investigating how baseline microbiota composition may predict a patient's response to this compound therapy, paving the way for more personalized nutritional strategies in CKD management.

References

- 1. Ketoanalogs’ Effects on Intestinal Microbiota Modulation and Uremic Toxins Serum Levels in Chronic Kidney Disease (Medika2 Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decreasing microbiota-derived uremic toxins to improve CKD outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting the Gut Microbiota in Kidney Disease: The Future in Renal Nutrition and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The clinical impact of gut microbiota in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. droracle.ai [droracle.ai]

- 9. Low protein diet and this compound in predialysis patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ketoanalogs' Effects on Intestinal Microbiota Modulation and Uremic Toxins Serum Levels in Chronic Kidney Disease (Medika2 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gut Microbiota as Diagnostic Tools for Mirroring Disease Progression and Circulating Nephrotoxin Levels in Chronic Kidney Disease: Discovery and Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Uncovering specific taxonomic and functional alteration of gut microbiota in chronic kidney disease through 16S rRNA data [frontiersin.org]

- 14. A cross-sectional study on gut microbiota in patients with chronic kidney disease undergoing kidney transplant or hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. ksn.or.kr [ksn.or.kr]

Ketosteril's Influence on Intracellular Amino Acid Pools: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the influence of Ketosteril, a preparation of nitrogen-free keto-analogues of essential amino acids, on intracellular amino acid pools. The primary mechanism of action of this compound involves the transamination of its constituent keto-analogues into their corresponding essential amino acids within the body. This process utilizes endogenous nitrogen, primarily from non-essential amino acids, thereby reducing the overall nitrogen load and the metabolic burden on the kidneys. This guide summarizes the available quantitative data on amino acid changes, details relevant experimental protocols for measuring intracellular amino acid concentrations, and visualizes the key signaling pathways and metabolic processes involved.

Introduction

This compound is a pharmaceutical product primarily used in the management of chronic kidney disease (CKD), often in conjunction with a very low-protein diet. Its therapeutic effect is rooted in its ability to provide the necessary building blocks for protein synthesis without contributing to the accumulation of nitrogenous waste products. The keto-analogues are converted to essential amino acids through transamination, a process that can replete intracellular amino acid pools and support protein anabolism. Understanding the precise quantitative impact of this compound on the intracellular amino acid milieu is crucial for optimizing its clinical application and for the development of novel therapeutic strategies targeting amino acid metabolism.

Mechanism of Action: Replenishing Intracellular Amino Acid Pools

The core mechanism of this compound's action is the in vivo conversion of its keto-analogue components into essential amino acids. This biotransformation is catalyzed by aminotransferases, which transfer an amino group from a donor molecule (often a non-essential amino acid) to the keto-analogue. This process effectively recycles nitrogen that would otherwise be converted to urea, thus lowering the burden on compromised kidneys.

The direct consequence of this transamination is an increase in the intracellular availability of essential amino acids. While comprehensive data on the complete intracellular amino acid profile following this compound administration is limited, studies on individual or subsets of keto-analogues provide strong evidence for this effect. For instance, the administration of branched-chain keto-acids (BCKAs) has been shown to increase the corresponding branched-chain amino acid (BCAA) concentrations in plasma, which is indicative of an increase in the intracellular pools that feed into the circulation.

Data Presentation: Impact on Amino Acid Concentrations

The following tables summarize findings from studies investigating the effects of keto-analogues on amino acid levels. It is important to note that the data presented is primarily from plasma or reflects the effects of specific keto-analogues rather than the complete this compound formulation on intracellular pools. However, these findings provide valuable insights into the expected changes.

Table 1: Effect of Branched-Chain Keto-Acid (BCKA) Ingestion on Plasma Branched-Chain Amino Acid (BCAA) Concentrations in Older Adults

| Time Point | BCAA Ingestion (6g) - Plasma BCAA (µmol/L) | BCKA Ingestion (6g) - Plasma BCAA (µmol/L) | Milk Protein Ingestion (30g) - Plasma BCAA (µmol/L) |

| Baseline | 350 ± 20 | 360 ± 25 | 340 ± 18 |

| 30 min | 850 ± 50 | 550 ± 40 | 600 ± 35 |

| 60 min | 1100 ± 70 | 700 ± 50 | 800 ± 45 |

| 120 min | 900 ± 60 | 600 ± 45 | 750 ± 40 |

| 240 min | 500 ± 30 | 450 ± 30 | 550 ± 30 |

Data adapted from a study on the effects of BCAA and BCKA ingestion in older adults. While this represents plasma concentrations, it strongly suggests an increase in the intracellular availability of these amino acids following BCKA administration.

Table 2: Qualitative Changes in Intracellular Amino Acid Pools in Neutrophils Following Incubation with Alpha-Ketoglutarate

| Amino Acid | Change in Intracellular Concentration |

| Alpha-Ketoglutarate | Significantly Increased |

| Pyruvate | Significantly Increased |

| Asparagine | Significantly Increased |

| Glutamine | Significantly Increased |

| Aspartate | Significantly Increased |

| Glutamate | Significantly Increased |

| Arginine | Significantly Increased |

| Citrulline | Significantly Increased |

| Alanine | Significantly Increased |

| Glycine | Significantly Increased |

| Serine | Significantly Increased |

This table is based on a study investigating the effects of a single keto acid (alpha-ketoglutarate) on neutrophil intracellular amino acid profiles and demonstrates the potential for keto-analogues to modulate intracellular amino acid pools.[1]

Experimental Protocols

The accurate quantification of intracellular amino acid pools is essential for understanding the metabolic effects of this compound. The following are detailed methodologies for key experiments in this area of research.

Cell Culture and Treatment

-

Cell Line: C2C12 myotubes are a relevant in vitro model for studying muscle protein metabolism.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence.

-

Treatment: Differentiated myotubes are treated with a mixture of keto-analogues mirroring the composition of this compound, dissolved in the culture medium, for a specified duration (e.g., 24 hours). A control group receives the vehicle alone.

Intracellular Amino Acid Extraction

-

Washing: After treatment, the culture medium is aspirated, and the myotubes are washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular amino acids.

-

Lysis and Extraction: Intracellular metabolites are extracted by adding 1 mL of ice-cold 80% methanol to each well. The cells are scraped and the lysate is transferred to a microcentrifuge tube.

-

Centrifugation: The lysate is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: The supernatant, containing the intracellular amino acids, is carefully transferred to a new tube.

-

Drying: The supernatant is dried under a stream of nitrogen or using a vacuum concentrator.

Quantification of Intracellular Amino Acids by HPLC-MS/MS

-

Derivatization (Optional but Recommended for Improved Chromatography): The dried extract is reconstituted in a derivatization reagent (e.g., propyl chloroformate) to enhance the chromatographic separation and detection of amino acids.

-

Chromatographic Separation: The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of organic acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is used to separate the amino acids.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each amino acid are monitored for accurate and sensitive quantification.

-